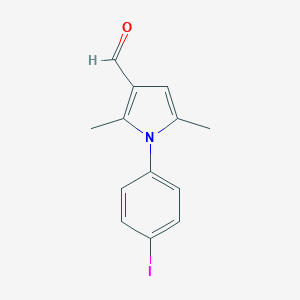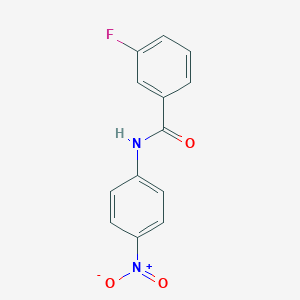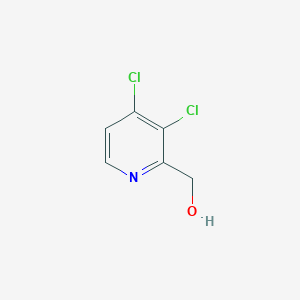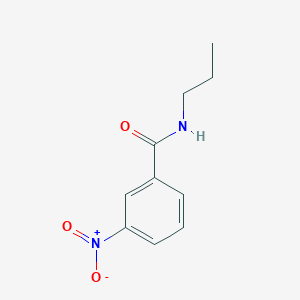
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione, commonly known as PPQ, is a chemical compound that has been extensively studied for its potential use in scientific research. PPQ is a synthetic compound that was first developed in the 1980s as a potential anti-malarial drug. However, its use as a research tool has become increasingly popular due to its unique properties and potential applications in various fields.
作用机制
PPQ is believed to work by inhibiting the activity of a protein called NADPH oxidase, which is involved in the production of reactive oxygen species (ROS) in cells. ROS can cause damage to cells and tissues, and their production is increased in many disease states. By inhibiting NADPH oxidase, PPQ reduces the production of ROS and protects cells from damage.
生化和生理效应
PPQ has been shown to have a range of biochemical and physiological effects. In addition to its neuroprotective and anti-cancer properties, PPQ has been shown to have anti-inflammatory effects and can reduce the production of cytokines, which are involved in the immune response. PPQ has also been shown to improve glucose metabolism and insulin sensitivity in animal models, suggesting potential applications in the treatment of diabetes.
实验室实验的优点和局限性
One of the main advantages of PPQ as a research tool is its specificity for NADPH oxidase. This makes it a valuable tool for studying the role of ROS in various disease states. However, one limitation of PPQ is its relatively low potency compared to other NADPH oxidase inhibitors. This can make it difficult to achieve the desired level of inhibition in some experiments.
未来方向
There are several potential future directions for research on PPQ. One area of interest is the development of more potent NADPH oxidase inhibitors based on the structure of PPQ. Another potential direction is the use of PPQ in combination with other compounds to enhance its neuroprotective or anti-cancer properties. Additionally, further research is needed to fully understand the mechanisms of action of PPQ and its potential applications in various fields of scientific research.
合成方法
PPQ is synthesized through a multi-step process that involves the reaction of 4-propoxybenzaldehyde with cyclohexanone in the presence of a catalyst. The resulting intermediate is then further reacted with a second molecule of 4-propoxybenzaldehyde to produce PPQ.
科学研究应用
PPQ has been studied extensively for its potential applications in various fields of scientific research. One of the most promising applications of PPQ is in the field of neuroscience, where it has been shown to have neuroprotective properties and can be used to study the mechanisms of neurodegenerative diseases such as Alzheimer's and Parkinson's. PPQ has also been shown to have anti-cancer properties and has potential applications in cancer research.
属性
CAS 编号 |
88167-06-0 |
|---|---|
产品名称 |
1,6-Bis(4-propoxyphenyl)hexane-1,6-dione |
分子式 |
C24H30O4 |
分子量 |
382.5 g/mol |
IUPAC 名称 |
1,6-bis(4-propoxyphenyl)hexane-1,6-dione |
InChI |
InChI=1S/C24H30O4/c1-3-17-27-21-13-9-19(10-14-21)23(25)7-5-6-8-24(26)20-11-15-22(16-12-20)28-18-4-2/h9-16H,3-8,17-18H2,1-2H3 |
InChI 键 |
YZBLTPXUMRLDJX-UHFFFAOYSA-N |
SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
规范 SMILES |
CCCOC1=CC=C(C=C1)C(=O)CCCCC(=O)C2=CC=C(C=C2)OCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



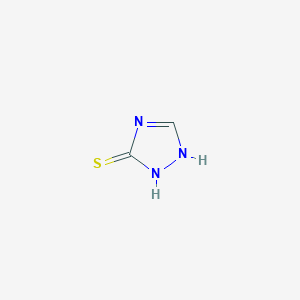
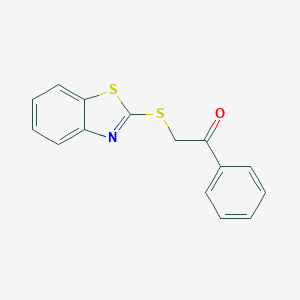
![9-Bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B187515.png)
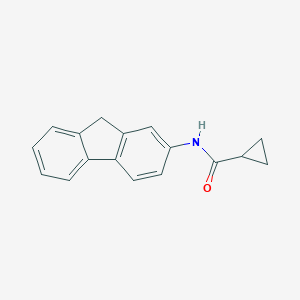
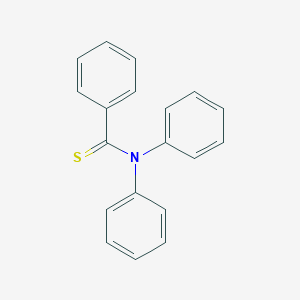
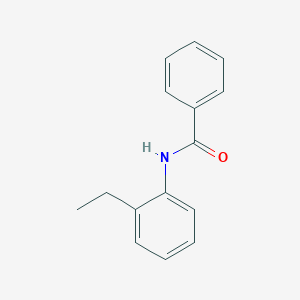
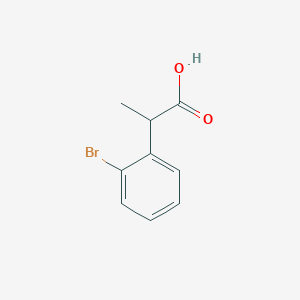
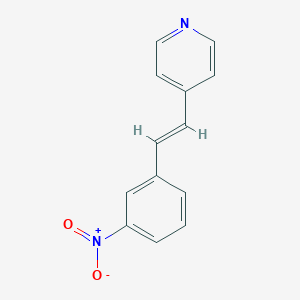
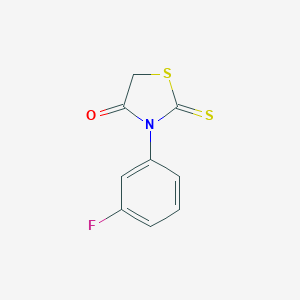
![5,7-Dimethyl-pyrazolo[1,5-a]pyrimidine-2,6-dicarboxylic acid 6-ethyl ester](/img/structure/B187530.png)
